molecular formula C8H6F2O3 B596922 Methyl 3,5-difluoro-4-hydroxybenzoate CAS No. 170572-47-1

Methyl 3,5-difluoro-4-hydroxybenzoate

Cat. No.: B596922
CAS No.: 170572-47-1
M. Wt: 188.13
InChI Key: GNFQIZAZPRYIFJ-UHFFFAOYSA-N
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Description

Methyl 3,5-difluoro-4-hydroxybenzoate: is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis typically begins with .

    Esterification Reaction: The carboxyl group of the starting material is esterified using in the presence of an acid catalyst such as or . The reaction is usually carried out under reflux conditions to ensure complete conversion.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure .

Industrial Production Methods: In an industrial setting, the synthesis of methyl 3,5-difluoro-4-hydroxybenzoate can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like or .

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like or in polar aprotic solvents such as .

    Oxidation: in aqueous solution or in acetic acid.

    Reduction: in anhydrous ether.

Major Products:

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of or .

    Reduction: Formation of .

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Fluorinated Compounds: Its fluorinated nature makes it useful in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of biologically active compounds due to its structural similarity to natural products.

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry:

    Material Science: Utilized in the development of advanced materials with specific properties such as increased thermal stability and resistance to degradation.

    Agrochemicals: Used in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of methyl 3,5-difluoro-4-hydroxybenzoate depends on its specific application. In drug development, it may act by interacting with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in medicinal chemistry.

Comparison with Similar Compounds

  • Methyl 3,5-dibromo-4-hydroxybenzoate
  • Methyl 3,5-dichloro-4-hydroxybenzoate
  • Methyl 3,5-dimethyl-4-hydroxybenzoate

Uniqueness:

  • Fluorine Atoms: The presence of fluorine atoms at positions 3 and 5 provides unique electronic properties, such as increased electronegativity and lipophilicity, which can influence the compound’s reactivity and biological activity.
  • Hydroxyl Group: The hydroxyl group at position 4 allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3,5-difluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFQIZAZPRYIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00707108
Record name Methyl 3,5-difluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170572-47-1
Record name Methyl 3,5-difluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Benzyloxy-3,5-difluorobenzonitrile and 15 ml of concentrated sulfuric acid were added to 100 ml of methanol and the mixture was heated under reflux for 5 days. Then, water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 4.5 g of methyl 3,5-difluoro-4-hydroxybenzoate represented by the formula:
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15 mL
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100 mL
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Synthesis routes and methods II

Procedure details

To 100 ml of methanol were added 7.0 g of 4-benzyloxy-3,5-difluorobenzonitrile and 15 ml of concentrated sulfuric acid, and the resulting mixture was heated under reflux for 5 days. Thereafter, water was added to the reaction mixture which had been allowed to cool to near room temperature, followed by extraction with ethyl acetate. The organic layer was dried over magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography, and 4.5 g of methyl 3,5-difluoro-4-hydroxybenzoate was obtained.
Quantity
100 mL
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7 g
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15 mL
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